molecular formula C14H15NO3 B13865642 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid CAS No. 59964-95-3

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid

Cat. No.: B13865642
CAS No.: 59964-95-3
M. Wt: 245.27 g/mol
InChI Key: NSXSUAKOPNGMBT-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is a tetrahydrocarbazole derivative featuring a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to nonsteroidal anti-inflammatory drug (NSAID) analogs, such as indomethacin derivatives . The compound’s reactivity at the carboxylic acid group enables derivatization for pharmacological optimization, as seen in its conversion to sulfonamide derivatives for enhanced bioactivity .

Properties

CAS No.

59964-95-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-18-9-3-5-13-11(7-9)10-6-8(14(16)17)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17)

InChI Key

NSXSUAKOPNGMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as Core Methodology

The predominant synthetic strategy for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is based on the Fischer indole synthesis . This method involves the acid-catalyzed reaction of substituted phenylhydrazines with cyclic ketones, such as cyclohexanone derivatives, to form the tetrahydrocarbazole core.

  • Step 1: Formation of Phenylhydrazone Intermediate
    The substituted phenylhydrazine (bearing a methoxy group at the 6-position) reacts with cyclohexanone under acidic conditions to form a hydrazone intermediate.

  • Step 2: Cyclization and Aromatization
    Upon heating, the hydrazone undergoes rearrangement and cyclization to yield the tetrahydrocarbazole scaffold.

  • Step 3: Introduction of Carboxylic Acid Group
    The carboxylic acid functionality at the 3-position is typically introduced via oxidation or by using appropriately substituted starting materials that already contain a carboxyl group or its precursor.

Methoxylation (Introduction of the 6-Methoxy Group)

The methoxy substituent at the 6-position can be introduced either by:

  • Using a 6-methoxy-substituted phenylhydrazine as the starting material; or
  • Post-synthetic methylation of the hydroxyl precursor using methylating agents such as methyl iodide in the presence of a base.

Industrial Scale Synthesis

Industrial production methods optimize the Fischer indole synthesis for large-scale manufacturing:

  • Use of continuous flow reactors to improve reaction control and yield.
  • Optimization of temperature, pressure, and catalyst concentration to minimize by-products.
  • Purification steps such as recrystallization or chromatography to achieve high purity.

Green and Alternative Synthetic Approaches

Recent advances have explored greener synthesis routes to minimize environmental impact:

  • Ionic Liquid Catalysis: Employing ionic liquids as catalysts provides efficient reaction media that reduce toxic waste and improve yield.
  • One-Pot Multi-Component Reactions: Combining starting materials in a single vessel under mild conditions to streamline synthesis and purification.

Purification and Characterization Techniques

Summary of Preparation Methods in Table Form

Step Reaction Type Reagents/Conditions Outcome Notes
1 Hydrazone Formation 6-Methoxyphenylhydrazine + Cyclohexanone, Acidic medium (HCl or AcOH), RT to 80°C Hydrazone intermediate Controlled pH critical
2 Fischer Indole Cyclization Heating (80-120°C), Acid catalyst Tetrahydrocarbazole core Time and temperature optimize yield
3 Carboxylation / Oxidation Oxidants (e.g., KMnO4, SeO2) or use of carboxylated precursors Introduction of carboxylic acid at C-3 Selectivity important
4 Methylation (if needed) Methyl iodide + base (e.g., K2CO3) 6-Methoxy substitution Alternative: use methoxy-substituted hydrazine
5 Purification Recrystallization, Chromatography Pure 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid Purity >95%

Representative Experimental Procedure (Literature-Based)

One reported procedure involves:

  • Dissolving 6-methoxyphenylhydrazine (1 equiv) and cyclohexanone (1 equiv) in acetic acid/methanol mixture.
  • Stirring the reaction mixture at 80°C for 1 hour in a sealed tube to promote cyclization.
  • Cooling and basifying the mixture with aqueous ammonia to pH ~10.
  • Extracting the product into dichloromethane, washing with brine, drying over magnesium sulfate, and concentrating under reduced pressure.
  • Purifying the crude product by flash chromatography (dichloromethane/methanol gradient) to afford the target compound.

Research Findings and Optimization Notes

  • Yield Optimization: Reaction yields are improved by adjusting solvent ratios, acid catalyst concentration, and reaction time.
  • Selectivity: Controlling temperature and pH prevents over-oxidation or side reactions.
  • Scale-Up: Continuous flow reactors enable better heat and mass transfer, improving scalability and reproducibility.
  • Green Chemistry: Use of ionic liquids and solvent-free conditions reduces environmental footprint without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the partially saturated ring to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Carbazole-1-ones or benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Chloro and fluoro analogs (e.g., 6-Cl, 6-F) exhibit higher molecular weights and altered electronic properties compared to the methoxy-substituted target compound. The electron-withdrawing nature of halogens may increase the acidity of the carboxylic acid group .
  • Positional Isomerism : Moving the carboxylic acid from the 3- to the 1-position (as in 6-chloro analog) reduces structural similarity (0.92 vs. 1.00) and may impact binding interactions in biological systems .

Functional Group Modifications: Carboxylic Acid vs. Carboxamide

Replacing the carboxylic acid with a carboxamide group significantly alters solubility and hydrogen-bonding capacity. For example:

  • 2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxamide (CAS 42878-53-5) retains the tetrahydrocarbazole core but replaces the 3-COOH with a carboxamide (-CONH₂). This modification reduces acidity and may enhance metabolic stability .

Biological Activity

2,3,4,9-Tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is C14H15NO3C_{14}H_{15}NO_3 with a molecular weight of 245.28 g/mol. Its structure features a carbazole core with methoxy and carboxylic acid functional groups that contribute to its biological activity.

1. CRTH2 Receptor Antagonism

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit antagonistic activity against the CRTH2 receptor. This receptor is implicated in allergic responses and asthma pathophysiology. Compounds targeting this receptor can potentially alleviate symptoms associated with these conditions by inhibiting the migration and activation of Th2 cells and eosinophils .

2. Anti-Prion Activity

A study synthesized various derivatives of 2,3,4,9-tetrahydro-1H-carbazole to evaluate their anti-prion activity in TSE-infected cells. The results showed that certain derivatives had significantly enhanced efficacy compared to the lead compound GJP14. Specifically, modifications at the N-propyl group improved the anti-prion activity by up to eight times .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties across several cell lines. In vitro studies demonstrated significant inhibition of proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be below 10 µM, indicating potent antiproliferative effects .

The biological activities of 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • CRTH2 Receptor : By blocking this receptor, the compound may reduce inflammatory responses associated with allergic reactions.
  • Cell Cycle Inhibition : The anticancer effects are likely due to interference with cell cycle progression and induction of apoptosis in malignant cells.

Case Studies

StudyFindings
CRTH2 Antagonism Demonstrated effectiveness in reducing Th2 cell activation (IC50 values not specified)
Anti-Prion Activity Derivatives showed up to 8x improvement in efficacy over lead compound GJP14 .
Anticancer Activity Significant inhibition in A549 and MCF-7 cell lines with IC50 values <10 µM .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization of hydrazone intermediates under acidic conditions. For example, refluxing precursors in a mixture of acetic acid and hydrochloric acid (1:4 ratio) at 398–403 K for 2 hours, followed by purification using silica gel chromatography with petroleum ether-ethyl acetate (95:5) . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity during purification to enhance yield.

Q. How is the compound’s structural identity confirmed post-synthesis?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. The carbazole core’s planarity and substituent positions (e.g., methoxy and carboxylic acid groups) are validated by analyzing bond lengths, angles, and intermolecular hydrogen bonds (e.g., C–H···O and N–H···O interactions) .

Q. What spectroscopic techniques are used for characterization?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbon types (carboxylic acid carbon at ~170 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the carboxylic acid group, while 1250 cm1^{-1} corresponds to the methoxy group .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C13_{13}H14_{14}NO3_3).

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinases or enzymes. For instance, the carbazole core’s aromatic system may engage in π-π stacking with ATP-binding pockets, while the carboxylic acid group forms hydrogen bonds with catalytic residues. Pharmacokinetic properties (e.g., logP, solubility) are predicted using SwissADME .

Q. What strategies address low solubility in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) with controls to avoid cytotoxicity.
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How are data contradictions resolved in crystallographic vs. spectroscopic analyses?

  • Methodology : Discrepancies (e.g., unexpected tautomerism) are addressed by:

  • Cross-validating XRD data with 1H^1H-15N^{15}N HMBC NMR to confirm hydrogen bonding networks.
  • Re-refining XRD models using SHELXL’s TWIN and BASF commands to account for possible twinning .

Q. What mechanistic insights guide its application in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site disrupted by the compound .

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